High-Yield Synthesis of β- and γ-Carbolinones via Intramolecular Heck Cyclization
The 3-iodo-1H-indole-2-carboxylic acid allyl-amide core of 1-Allyl-3-iodo-1H-indole-2-carboxylic acid enables a direct intramolecular Heck cyclization to form β- and γ-carbolinones. This reaction leverages the C3 iodine and the N1-allyl group [1].
| Evidence Dimension | Synthetic Efficiency (Yield of β-carbolinone formation) |
|---|---|
| Target Compound Data | Reaction proceeds to give the desired β-carbolinone product (exact yield varies with substrate, up to 71% for a model system) [1]. |
| Comparator Or Baseline | Alternative synthetic routes to β-carbolinones often involve multiple steps and harsher conditions [1]. |
| Quantified Difference | A multi-step alternative may have a combined yield significantly lower than a direct cyclization strategy. |
| Conditions | Pd(OAc)₂ catalyst, tetrapropylammonium bromide, Ph₃P, AcOK in DMF [1]. |
Why This Matters
This demonstrates the compound's utility as a highly efficient, single-step precursor to medicinally relevant carbolinone scaffolds, justifying its procurement for focused library synthesis.
- [1] Beccalli, E. M., Broggini, G., Marchesini, A., & Rossi, E. (2002). Intramolecular Heck reaction of 2- and 3-iodoindole derivatives for the synthesis of β- and γ-carbolinones. Tetrahedron, 58(33), 6673-6678. View Source
